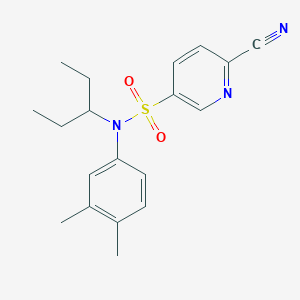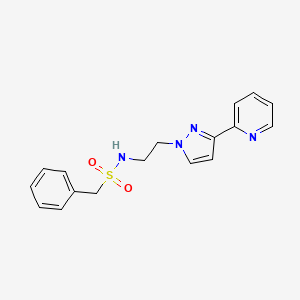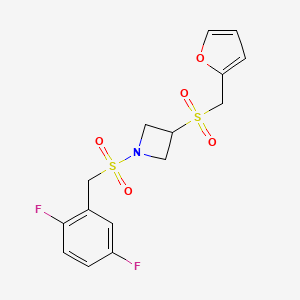
6-chloro-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CAY10760 is an inhibitor of the protein-protein interaction between RAD51 recombinase and BRCA2 (EC50 = 19 µM in a cell-free competitive ELISA). It decreases homologous recombination by 54% in wild-type BRCA2-expressing BxPC-3 pancreatic cancer cells when used at a concentration of 20 µM. CAY10760 (20 µM) decreases proliferation of BxPC-3, as well as mutant BRCA2-expressing Capan-1, cancer cells when used alone or in combination with the poly(ADP-ribose) polymerase (PARP) inhibitor olaparib.
Scientific Research Applications
- The imidazo[1,2-b]pyridazine scaffold, to which our compound belongs, has been studied extensively due to its biological activity. Notably, the successful kinase inhibitor bonatinib falls within this class .
- Imidazo[1,2-b]pyridazine derivatives have demonstrated antifungal properties . Scientists investigate their effectiveness against fungal infections, aiming to develop novel antifungal drugs.
- Some imidazo[1,2-b]pyridazine derivatives exhibit anti-diabetic activity . Researchers explore their potential as agents to manage diabetes and related metabolic disorders.
- Imidazo[1,2-b]pyridazine compounds have shown promise as antiparasitic agents . Investigations focus on their efficacy against protozoan parasites and helminths.
- Certain derivatives of imidazo[1,2-b]pyridazine possess anti-inflammatory activity . Scientists study their effects on inflammatory pathways and potential therapeutic applications.
- Imidazo[1,2-b]pyridazine derivatives have been explored as acetylcholinesterase inhibitors . These compounds may play a role in treating neurodegenerative disorders such as Alzheimer’s disease.
Kinase Inhibition and Drug Development
Antifungal Agents
Anti-Diabetic Compounds
Antiparasitic Applications
Anti-Inflammatory Properties
Acetylcholinesterase Inhibitors
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 4-methoxyphenylacetic acid, which is then converted to 5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. The second intermediate is 6-chloro-4-phenylquinolin-2(1H)-one, which is then coupled with the third intermediate to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "methyl magnesium bromide", "4-methoxyphenylacetic acid", "thionyl chloride", "hydrazine hydrate", "acetic anhydride", "phosphorus pentoxide", "2-amino-4-chloro-6-phenylquinoline" ], "Reaction": [ "Step 1: Synthesis of 4-methoxyphenylacetic acid by reacting 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of methyl magnesium bromide.", "Step 2: Conversion of 4-methoxyphenylacetic acid to 5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid by reacting with thionyl chloride and then hydrazine hydrate.", "Step 3: Synthesis of 6-chloro-4-phenylquinolin-2(1H)-one by reacting 2-amino-4-chloro-6-phenylquinoline with acetic anhydride and phosphorus pentoxide.", "Step 4: Coupling of 5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid with 6-chloro-4-phenylquinolin-2(1H)-one to form the final product '6-chloro-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one'." ] } | |
CAS RN |
391889-85-3 |
Molecular Formula |
C28H24ClN3O3 |
Molecular Weight |
485.97 |
IUPAC Name |
6-chloro-3-[3-(4-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C28H24ClN3O3/c1-3-25(33)32-24(17-9-12-20(35-2)13-10-17)16-23(31-32)27-26(18-7-5-4-6-8-18)21-15-19(29)11-14-22(21)30-28(27)34/h4-15,24H,3,16H2,1-2H3,(H,30,34) |
InChI Key |
LAVOKBSCOSIGER-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-thiophenecarboxamide](/img/structure/B2770277.png)
![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2770278.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide](/img/structure/B2770279.png)




![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2770288.png)

![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2770290.png)
![4-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2770291.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2770296.png)